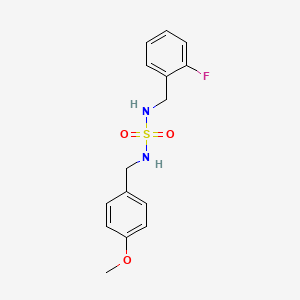

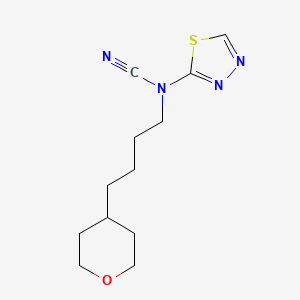

3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives, which would include a compound like “3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide”, have been found in many important synthetic drug molecules and have shown a wide range of biological applications . They are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Synthesis Analysis

The synthesis of indole derivatives often involves many chemical techniques and computational chemistry applications . The process usually aims at designing and developing new pharmaceutical compounds .Molecular Structure Analysis

The molecular structure of indole derivatives is often studied in terms of molecular interactions with triggered functional groups or specific physicochemical properties .Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite complex and varied, often involving a series of steps and different types of reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on the specific compound. Indole itself is known to be crystalline and colorless in nature with specific odors .Applications De Recherche Scientifique

Anticancer Activity

Indole derivatives, including the compound , have been studied for their potential in cancer treatment. They can interact with various cellular targets and disrupt cancer cell proliferation. The specific sulfonamide group in this compound could be investigated for its ability to inhibit carbonic anhydrases, which are enzymes involved in tumor growth and metastasis .

Antimicrobial Properties

The structural complexity of indole derivatives makes them suitable candidates for antimicrobial agents. Research has shown that modifications to the indole ring can lead to compounds with significant antibacterial and antifungal activities. This particular sulfonamide derivative could be explored for its efficacy against resistant strains of bacteria and fungi .

Anti-inflammatory and Analgesic Effects

Sulfonamide derivatives of indole have shown promise as anti-inflammatory and analgesic agents. They can modulate the inflammatory response and provide pain relief without the side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). This compound’s effects on cyclooxygenase (COX) enzymes and inflammatory cytokines could be a focus of research .

Antiviral Applications

Indole derivatives have been identified as potential antiviral agents. They can inhibit the replication of various viruses, including influenza and HIV. The compound could be modified to enhance its interaction with viral proteins, thereby increasing its antiviral potency .

Neuroprotective Effects

Indole-based compounds have neuroprotective properties and can be beneficial in treating neurodegenerative diseases. They may protect neurons from oxidative stress and apoptosis. Research into this compound’s ability to modulate neurotransmitter systems or prevent neuroinflammation could lead to new treatments for conditions like Alzheimer’s disease .

Antidiabetic Potential

Some indole derivatives have shown activity in regulating blood glucose levels and improving insulin sensitivity. The compound’s potential to act on enzymes or receptors involved in glucose metabolism could be explored to develop new antidiabetic medications .

Mécanisme D'action

The mechanism of action of indole derivatives can vary widely depending on the specific compound and its intended use. Many indole derivatives have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Orientations Futures

Propriétés

IUPAC Name |

3-chloro-4-methoxy-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O4S/c1-19-14-5-3-11(7-10(14)8-16(19)20)18-24(21,22)12-4-6-15(23-2)13(17)9-12/h3-7,9,18H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZLZSNSVFOOQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-4-methoxy-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{2-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/no-structure.png)

![1-[1-(4-Fluorophenyl)propyl]piperazine](/img/structure/B2941247.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2941251.png)

![Methyl 5-methyl-4-[(3,4,8-trimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2941252.png)

![Spiro[bicyclo [2.2.1]heptane-7,1'-cyclopropane]-2,3-dicarboxylic Acid Anhydride](/img/structure/B2941253.png)